1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-
Description
1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom at the 6th position and a tetrahydro structure, which may contribute to its unique chemical and biological properties.
Properties
CAS No. |
24335-16-8 |
|---|---|
Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid |
InChI |
InChI=1S/C12H11BrN2O2/c13-6-1-2-9-8(5-6)7-3-4-14-11(12(16)17)10(7)15-9/h1-2,5,11,14-15H,3-4H2,(H,16,17) |
InChI Key |
AUYNPCKCUXBEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=C(N2)C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step-by-step Process:
| Step | Description | Reagents & Conditions | Yield & Notes | |
|---|---|---|---|---|
| 1 | Formation of Intermediate | 5-bromo-1H-indole-3-ethylamine + glyoxylic acid | Reflux in ethanol or aqueous medium; pH controlled | Yield: ~70% |
| 2 | Cyclization | Acidic or basic conditions to promote ring closure | Typically in acetic acid or under reflux | Facilitates formation of the fused heterocyclic core |
| 3 | Oxidation & Carboxylation | Use of oxidizing agents (e.g., potassium permanganate) | Under controlled temperature | Yields the carboxylic acid derivative |
Pictet–Spengler Reaction for Stereoselective Cyclization
Overview:
The Pictet–Spengler reaction is a cornerstone in heterocyclic synthesis, enabling the formation of tetrahydro-β-carbolines and related structures. For this compound, it involves condensation of tryptamine derivatives with aldehydes, followed by cyclization.
Procedure:
- Starting Material: L-tryptophan methyl ester or related indole derivatives.
- Reaction Conditions:
- Acidic environment (e.g., trifluoroacetic acid, TFA) in dichloromethane (DCM) at 0 °C.
- Aromatic aldehydes (e.g., benzaldehyde) are added to form iminium ions.
- Cyclization occurs with high diastereoselectivity, yielding the tetrahydro-structure.
Reaction Scheme:
L-tryptophan methyl ester + aldehyde → (via Pictet–Spengler) → tetrahydro-β-carboline derivative.
Yield & Stereoselectivity:
Yields vary from 38% to 72%, with high diastereomeric excess (up to 100%) reported.
Asymmetric Transfer Hydrogenation and Catalytic Methods
Overview:
Chiral catalysts facilitate enantioselective hydrogenation of precursor heterocycles to produce the target compound with high stereoselectivity.
Key Steps:
- Catalysts: Chiral ruthenium or rhodium complexes.
- Substrates: Tetrahydro-derivatives obtained from initial cyclization.
- Conditions: Hydrogen atmosphere at ambient temperature and pressure, with chiral ligands.
Outcome:
High enantiomeric excess (>99%) with yields around 80-85%.
Use of Chiral Auxiliaries and Enzymatic Catalysis
Chiral Auxiliary Approach:
Tryptamine derivatives are reacted with aldehydes in the presence of chiral auxiliaries, such as (S)- or (R)-phenylethyl groups, to induce stereoselectivity.
Enzymatic Catalysis:
Biocatalysts like oxidoreductases are employed to achieve regio- and stereoselective transformations, often under mild conditions, enhancing enantiomeric purity.
Summary of Raw Materials and Reaction Conditions
| Raw Material | Description | Source & Purity | Role in Synthesis |
|---|---|---|---|
| 5-bromo-1H-indole-3-ethylamine | Heterocyclic precursor | Commercially available | Building block for core structure |
| Glyoxylic acid | Aldehyde with carboxyl group | Reagent grade | Cyclization and carboxylation |
| Tryptamine derivatives | Indole derivatives | Synthesized or purchased | Stereoselective cyclization via Pictet–Spengler |
| Chiral catalysts & auxiliaries | Enantioselective agents | Commercial or synthesized | Stereocontrol |
Data Tables Summarizing Key Parameters
| Method | Key Reagents | Typical Yield | Stereoselectivity | Remarks |
|---|---|---|---|---|
| Condensation + Cyclization | Glyoxylic acid, indole derivatives | 67% | Not stereoselective | Suitable for bulk synthesis |
| Pictet–Spengler | Aldehydes, TFA, indole derivatives | 38–72% | Up to 100% de | High stereocontrol |
| Asymmetric Hydrogenation | Chiral metal complexes | 80–85% | >99% ee | Enantioselective synthesis |
Notable Research Discoveries and Innovations
- Stereoselective Synthesis: Recent studies have refined the Pictet–Spengler reaction to favor specific stereoisomers with high enantiomeric excess, crucial for biological activity.
- Catalytic Asymmetric Methods: Development of chiral catalysts has significantly improved the enantioselectivity and yield of tetrahydro-heterocyclic compounds.
- Green Chemistry Approaches: Enzymatic catalysis offers environmentally benign routes with high selectivity, reducing the need for harsh reagents.
Concluding Remarks
The synthesis of 1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- is achievable through multiple advanced methodologies, each with specific advantages. The choice of method depends on the desired stereochemistry, yield, and environmental considerations. The most reliable and scalable approaches involve initial heterocyclic formation via condensation reactions, followed by stereoselective cyclization using Pictet–Spengler chemistry, and further enantioselective modifications through catalytic or enzymatic means.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1H-Pyrido[3,4-b]indole-3-carboxylic acid
- 2-Methyl-1,2,3,4-tetrahydro-β-carboline Compared to these compounds, 1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- is unique due to the presence of the bromine atom and its specific tetrahydro structure, which may confer distinct chemical and biological properties .
Biological Activity
1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- (CAS Number: 24335-16-8) is a compound of interest due to its structural similarity to various bioactive indole derivatives. This article explores its biological activities, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C12H11BrN2O2
- Molecular Weight : 295.13 g/mol
- Structure : The compound features a pyridoindole backbone with a carboxylic acid functional group and a bromine substituent.
Synthesis
The synthesis of this compound has been reported using various methods. One notable approach involves the reaction of 5-bromo-1H-indole-3-ethylamine with glyoxylic acid in the presence of potassium hydroxide in 1,4-dioxane at room temperature, yielding a product with a yield of approximately 67% .
Neuroprotective Effects
Indole-based compounds are noted for their neuroprotective properties. For example, certain derivatives have been linked to sleep-inducing activities and potential benefits in neurodegenerative diseases. The specific neuroprotective effects of 1H-Pyrido[3,4-b]indole-1-carboxylic acid remain to be fully elucidated but warrant further investigation given the known activities of related compounds.
Antimicrobial Activity
Indoles are also recognized for their antimicrobial properties. Studies have shown that some indole derivatives possess activity against bacteria such as Staphylococcus aureus. The brominated derivative may exhibit similar properties due to the presence of the bromine atom, which can enhance biological activity through various mechanisms.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines (e.g., HT-29 and A549). While specific data on the brominated pyridoindole is scarce, related compounds showed IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
In a comparative study of indole derivatives against common pathogens, derivatives similar to 1H-Pyrido[3,4-b]indole demonstrated varying degrees of antimicrobial activity. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) below 100 μM against Staphylococcus epidermidis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
